N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
“N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound that has been studied for its potential pharmacological properties . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with appropriate aromatic acids . The resulting intermediate compounds are then treated with specific reagents to yield the final derivatives .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including infrared (IR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the formation of amide bonds and the substitution of various functional groups . The exact reactions will depend on the specific reagents and conditions used.Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined through various analytical techniques. For instance, the melting point can be determined experimentally, and the presence of specific functional groups can be confirmed through ^1H NMR and ^13C NMR .Scientific Research Applications
Anti-Inflammatory and Analgesic Activities
This compound has been synthesized and pharmacologically evaluated for its anti-inflammatory and analgesic activities . The anti-inflammatory activity of the compound is mediated chiefly through inhibition of biosynthesis of prostaglandins . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .
Ulcerogenic Activity
The compound has also been evaluated for its ulcerogenic activity . It has been found that the ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .
Lipid Peroxidation Activities
The compound has been evaluated for its lipid peroxidation activities . Lipid peroxidation is a well-established mechanism of cellular injury and is used as an indicator of oxidative stress in cells and tissues .
Antimicrobial Activity
The compound has been synthesized and evaluated for its antimicrobial properties . The investigation of antibacterial and antifungal screening data revealed that all the tested compounds showed moderate to good inhibition at 12.5–100 μg/mL in DMSO .
COX-1 Inhibitory Activity
The compound has been evaluated for its COX-1 inhibitory activity . The colorimetric assays established weak COX-1 inhibitory activity of the compound compared to the selective COX-1 inhibitor (indomethacin) and the non-selective COX inhibitor (diclofenac) .
Quorum-Sensing Inhibitors
In the LasB system, the compound showed promising quorum-sensing inhibitors . Quorum sensing is a system of stimulus and response correlated to population density .
Mechanism of Action
While the exact mechanism of action of “N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide” is not specified in the available literature, similar compounds have been evaluated for their anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of cyclo-oxygenase pathways .
Future Directions
Future research could focus on further exploring the pharmacological properties of “N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide” and similar compounds. This could include in-depth studies of their mechanisms of action, as well as investigations into their potential therapeutic applications .
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O3S/c21-15-6-7-17-18(10-15)29-20(23-17)24(12-13-3-2-8-22-11-13)19(26)14-4-1-5-16(9-14)25(27)28/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDZVDIBJABXTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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